molecular formula C5H11ClF3NO B13508505 rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride

Katalognummer: B13508505
Molekulargewicht: 193.59 g/mol
InChI-Schlüssel: AEMHZVPYXKGLQZ-MMALYQPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is a chiral compound that exists as a racemic mixture of two enantiomers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The process often requires the use of chiral catalysts to ensure the formation of the desired enantiomers. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to separate the racemic mixture into its individual enantiomers if required.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • rac-(2R,3R)-2-(trifluoromethyl)piperidin-3-ol hydrochloride
  • rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
  • rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride

Uniqueness

rac-(2R,3R)-1,1,1-trifluoro-3-methoxybutan-2-amine hydrochloride is unique due to its specific trifluoromethyl and methoxy functional groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C5H11ClF3NO

Molekulargewicht

193.59 g/mol

IUPAC-Name

(2S,3S)-1,1,1-trifluoro-3-methoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-3(10-2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t3-,4-;/m0./s1

InChI-Schlüssel

AEMHZVPYXKGLQZ-MMALYQPHSA-N

Isomerische SMILES

C[C@@H]([C@@H](C(F)(F)F)N)OC.Cl

Kanonische SMILES

CC(C(C(F)(F)F)N)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.